L-プロリン-1-13C

概要

説明

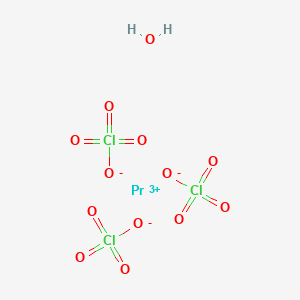

L-Proline-1-13C: is a stable isotope-labeled compound of L-Proline, where the carbon-13 isotope is incorporated at the first carbon position. L-Proline is one of the twenty standard amino acids used in the biosynthesis of proteins. The incorporation of carbon-13 makes it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies .

科学的研究の応用

Chemistry: L-Proline-1-13C is extensively used in NMR spectroscopy to study the structure and dynamics of proteins and peptides. The carbon-13 isotope provides a distinct signal that can be tracked in complex biological systems .

Biology: In biological research, L-Proline-1-13C is used to trace metabolic pathways and understand the role of proline in cellular processes. It is also used in studies of protein folding and stability .

Medicine: In medical research, L-Proline-1-13C is used to investigate the metabolism of proline in various diseases, including cancer and metabolic disorders. It helps in understanding how proline metabolism is altered in pathological conditions .

Industry: In the industrial sector, L-Proline-1-13C is used in the production of labeled peptides and proteins for pharmaceutical research and development. It is also used in the synthesis of labeled compounds for drug discovery .

作用機序

Target of Action

L-Proline-1-13C is a variant of the amino acid L-Proline, labeled with the stable isotope Carbon-13 . As an amino acid, its primary targets are the protein structures within the body. It is incorporated into proteins during synthesis, affecting their structure and function .

Mode of Action

L-Proline-1-13C interacts with its targets (proteins) during the process of protein synthesis. The Carbon-13 label allows for the tracking of the compound’s incorporation into proteins, providing a tool for studying protein structure, function, and metabolism .

Biochemical Pathways

L-Proline-1-13C is involved in the same biochemical pathways as L-Proline. It plays a crucial role in the metabolism of proteins. The metabolism of the non-essential amino acid L-Proline is emerging as a key pathway in the metabolic rewiring that sustains cancer cells proliferation, survival, and metastatic spread .

Result of Action

The incorporation of L-Proline-1-13C into proteins can affect their structure and function, potentially leading to changes in cellular processes and behaviors. The specific effects would depend on the proteins and cells involved .

Action Environment

The action of L-Proline-1-13C can be influenced by various environmental factors. For example, the availability of other amino acids can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence protein structure and function, potentially affecting the action of L-Proline-1-13C .

生化学分析

Biochemical Properties

L-Proline-1-13C participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme proline dehydrogenase (PRODH), which catalyzes the first step in the degradation pathway of proline, converting it to glutamate . This interaction is vital for maintaining cellular redox homeostasis .

Cellular Effects

L-Proline-1-13C influences various types of cells and cellular processes. It plays a key role in maintaining and strengthening heart muscles . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that proline metabolism is a critical system for integrating signals in cancer and viral metabolic reprogramming .

Molecular Mechanism

The molecular mechanism of L-Proline-1-13C involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a substrate for PRODH, it contributes to the production of reactive oxygen species (ROS) and ATP during its catabolism . This process is particularly clear in cancer proliferation and metastatic outgrowth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Proline-1-13C change over time. For instance, a study showed that the intracellular level of proline, glutamate, and glutamine decreased in cells expressing the PRODH variants compared to control cells . This suggests that L-Proline-1-13C effectively interacts with the oxidation products of methyl linoleate and alters their formation and oxidation path in the dry system .

Dosage Effects in Animal Models

The effects of L-Proline-1-13C vary with different dosages in animal models. For instance, supplementing varying amounts of proline to a proline-free chemically defined diet in young pigs improved daily growth rate and feed efficiency while reducing concentrations of urea .

Metabolic Pathways

L-Proline-1-13C is involved in the proline metabolic pathway, which includes proline synthesis and catabolism . Proline is synthesized from glutamate or ornithine, and the immediate precursor glutamate-γ-semialdehyde (GSAL) can be synthesized by P5CS in the mitochondria or ornithine aminotransferase (OAT) in the cytosol .

Subcellular Localization

The subcellular localization of L-Proline-1-13C and its effects on activity or function are not explicitly documented. It is known that the enzyme PRODH, which interacts with L-Proline-1-13C, is bound to the mitochondrial inner membranes , suggesting that L-Proline-1-13C may also be localized in the mitochondria during its catabolism.

準備方法

Synthetic Routes and Reaction Conditions: L-Proline-1-13C can be synthesized using isotopically labeled precursors. One common method involves the use of carbon-13 labeled formaldehyde in a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an amino acid .

Industrial Production Methods: Industrial production of L-Proline-1-13C typically involves fermentation processes using genetically modified microorganisms that can incorporate carbon-13 into their metabolic pathways. The labeled amino acid is then extracted and purified using standard biochemical techniques .

化学反応の分析

Types of Reactions: L-Proline-1-13C undergoes various chemical reactions, including:

Oxidation: L-Proline can be oxidized to form pyrroline-5-carboxylate.

Reduction: It can be reduced to form hydroxyproline.

Substitution: L-Proline can participate in substitution reactions, particularly in peptide bond formation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Peptide bond formation typically involves reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Major Products:

Oxidation: Pyrroline-5-carboxylate.

Reduction: Hydroxyproline.

Substitution: Peptides and proteins containing L-Proline.

類似化合物との比較

L-Proline-13C5: Labeled at all five carbon positions with carbon-13.

L-Proline-15N: Labeled with nitrogen-15 at the amino group.

L-Hydroxyproline-13C: Labeled at the hydroxyproline derivative of proline.

Uniqueness: L-Proline-1-13C is unique in its specific labeling at the first carbon position, making it particularly useful for detailed NMR studies and metabolic tracing. This specificity allows for precise tracking and analysis in complex biological systems .

特性

IUPAC Name |

(2S)-pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-TXZHAAMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584372 | |

| Record name | L-(~13~C)Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81202-06-4 | |

| Record name | L-(~13~C)Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(Methylamino)ethyl]phenol](/img/structure/B1602312.png)

![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)

![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B1602332.png)